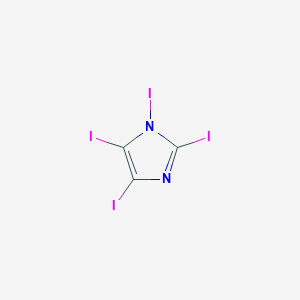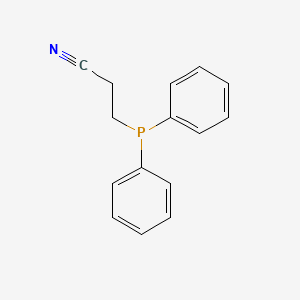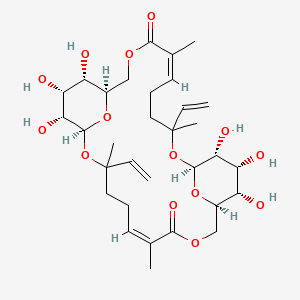
Dicliripariside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicliripariside A is a natural product first isolated from the plant Dicliptera riparia. It is a dimeric monoterpenoid glycoside with a unique molecular structure. This compound is a white crystalline solid and has shown potential pharmacological activities, including anti-inflammatory and antioxidant properties .
Métodos De Preparación
The preparation of Dicliripariside A is relatively complex. It is typically extracted from the whole plants of Dicliptera riparia using aqueous ethanol. The extract is then subjected to multiple purification steps to isolate this compound
Análisis De Reacciones Químicas
Dicliripariside A undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying glycosidic bonds and monoterpenoid structures.
Biology: Its anti-inflammatory and antioxidant properties make it a candidate for further biological studies.
Medicine: Preliminary research suggests potential anti-tumor activity, although more studies are needed to confirm this.
Industry: While not yet widely used, its unique properties could make it valuable in developing new pharmaceuticals or bio-pesticides
Mecanismo De Acción
The exact mechanism of action of Dicliripariside A is not fully understood. it is believed to exert its effects through interactions with molecular targets involved in inflammatory and oxidative stress pathways. These interactions may involve the modulation of specific enzymes and signaling molecules .
Comparación Con Compuestos Similares
Dicliripariside A can be compared to other glycosides isolated from Dicliptera riparia, such as Dicliripariside B and Dicliripariside C. These compounds share similar glycosidic structures but differ in their specific monoterpenoid components. The uniqueness of this compound lies in its dimeric structure, which distinguishes it from other monoterpenoid glycosides .
Propiedades
Fórmula molecular |
C32H48O14 |
|---|---|
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
(1S,6Z,11R,12S,13R,14R,15S,20Z,25R,26S,27R,28R)-3,17-bis(ethenyl)-12,13,14,26,27,28-hexahydroxy-3,7,17,21-tetramethyl-2,9,16,23,29,30-hexaoxatricyclo[23.3.1.111,15]triaconta-6,20-diene-8,22-dione |
InChI |
InChI=1S/C32H48O14/c1-7-31(5)13-9-11-17(3)27(39)42-16-20-22(34)24(36)26(38)30(44-20)46-32(6,8-2)14-10-12-18(4)28(40)41-15-19-21(33)23(35)25(37)29(43-19)45-31/h7-8,11-12,19-26,29-30,33-38H,1-2,9-10,13-16H2,3-6H3/b17-11-,18-12-/t19-,20-,21-,22-,23-,24-,25-,26-,29+,30+,31?,32?/m1/s1 |
Clave InChI |
IINZASCKGHCXIA-QEDIHRPMSA-N |
SMILES isomérico |
C/C/1=C/CCC(O[C@@H]2O[C@@H]([C@H]([C@H]([C@H]2O)O)O)COC(=O)/C(=C\CCC(O[C@@H]3O[C@@H]([C@H]([C@H]([C@H]3O)O)O)COC1=O)(C=C)C)/C)(C=C)C |
SMILES canónico |
CC1=CCCC(OC2C(C(C(C(O2)COC(=O)C(=CCCC(OC3C(C(C(C(O3)COC1=O)O)O)O)(C)C=C)C)O)O)O)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


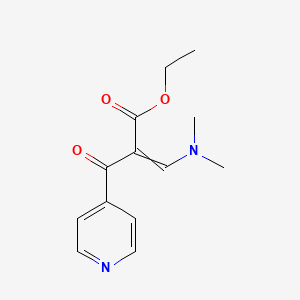
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
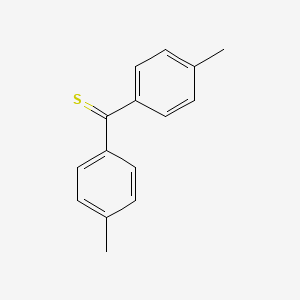
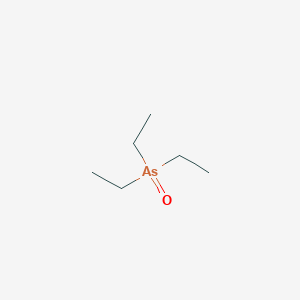

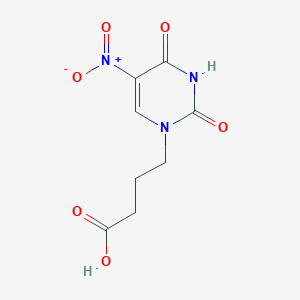
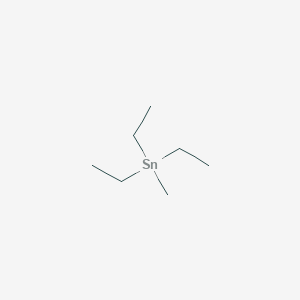
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)


